molecular formula C23H17NO5 B2387545 2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one CAS No. 35212-35-2

2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one

Cat. No.: B2387545
CAS No.: 35212-35-2
M. Wt: 387.391
InChI Key: SGCOYYSXLCLLNZ-UHFFFAOYSA-N
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Description

2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one is a synthetic chromen-4-one derivative characterized by a 3-phenyl substituent, a 7-[(4-nitrophenyl)methoxy] group, and a methyl group at position 2. The chromen-4-one backbone (a benzopyran-4-one system) is a privileged scaffold in medicinal chemistry due to its structural rigidity and capacity for diverse functionalization . The 4-nitrophenylmethoxy group at position 7 introduces strong electron-withdrawing effects, which influence electronic distribution, solubility, and intermolecular interactions such as π-π stacking and hydrogen bonding .

This compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogues like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one, where substituents are introduced via alkoxy or aryloxy linkages .

Properties

IUPAC Name

2-methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5/c1-15-22(17-5-3-2-4-6-17)23(25)20-12-11-19(13-21(20)29-15)28-14-16-7-9-18(10-8-16)24(26)27/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCOYYSXLCLLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylchromen-4-one, 4-nitrobenzyl bromide, and phenylboronic acid.

    Formation of 7-[(4-nitrophenyl)methoxy] Substituent: The 4-nitrobenzyl bromide is reacted with 2-methylchromen-4-one in the presence of a base, such as potassium carbonate, to form the 7-[(4-nitrophenyl)methoxy] substituent.

    Introduction of the 3-Phenyl Group: The 3-phenyl group is introduced through a Suzuki-Miyaura coupling reaction, where phenylboronic acid is coupled with the intermediate product using a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromen-4-one core and substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted chromen-4-one derivatives.

Scientific Research Applications

2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key structural features and properties of 2-methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one with similar chromen-4-one derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Effects
This compound 2-CH₃, 3-C₆H₅, 7-OCH₂C₆H₄NO₂ C₂₃H₁₇NO₅ 399.39 g/mol High electron-withdrawing nitro group; reduced solubility in polar solvents
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-C₆H₄CH₃, 7-OCH₂CH(CH₃)₂ C₂₀H₂₀O₃ 308.37 g/mol Enhanced lipophilicity due to branched alkoxy; π-π stacking in crystal lattice
3-(2-Methoxyphenyl)-7-[(4-nitrobenzyl)oxy]-4H-chromen-4-one 3-C₆H₄OCH₃, 7-OCH₂C₆H₄NO₂ C₂₃H₁₇NO₆ 415.39 g/mol Methoxy group increases electron density; nitro group retains reactivity
7-Propoxy-3-(4-methoxy-3-nitrophenyl)-4H-chromen-4-one 3-C₆H₃(NO₂)OCH₃, 7-OCH₂CH₂CH₃ C₁₉H₁₇NO₆ 355.35 g/mol Nitro at meta position alters electronic effects; propoxy improves solubility
3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one 3-C₆H₅, 7-OCH(CH₃)₂ C₁₈H₁₆O₃ 280.32 g/mol Isopropyloxy group enhances steric bulk; no nitro group reduces polarity

Biological Activity

2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one, a flavonoid compound, has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 35212-35-2
  • Molecular Formula : C23H17NO5
  • Molecular Weight : 401.39 g/mol
  • LogP : 5.7788 (indicating lipophilicity)

The compound's structure features a chromone backbone with a nitrophenyl methoxy group, which is crucial for its biological activity.

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of this compound. Antioxidants are vital for neutralizing free radicals, thus preventing oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

In vitro assays have shown that the compound exhibits significant scavenging activity against DPPH radicals, with an IC50 value indicating effective antioxidant properties. This activity is attributed to the presence of hydroxyl groups in its structure, which facilitate electron donation.

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25.5
ABTS Scavenging30.0

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. Inflammation is a key factor in various chronic diseases, and compounds that can modulate inflammatory pathways are of significant interest.

Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli. This modulation occurs through the NF-kB signaling pathway.

Anticancer Activity

Emerging evidence suggests that this flavonoid exhibits anticancer properties against various cancer cell lines, including breast and colon cancer cells.

Case Study: MCF-7 Cell Line

A study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in significant apoptosis induction and cell cycle arrest at the G1 phase. The underlying mechanism appears to involve the activation of caspases and downregulation of anti-apoptotic proteins.

Cancer Cell LineIC50 Value (µM)Mechanism of Action
MCF-715.0Apoptosis induction via caspase activation
HT2920.0Cell cycle arrest at G1 phase

Synergistic Effects

In combination with other phytochemicals, such as curcumin or resveratrol, the biological activity of this compound appears to be enhanced. This synergy could lead to more effective therapeutic strategies against multifactorial diseases like cancer.

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